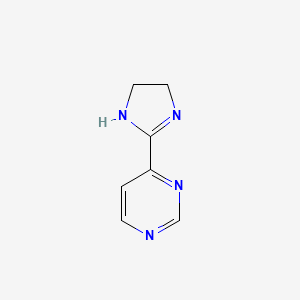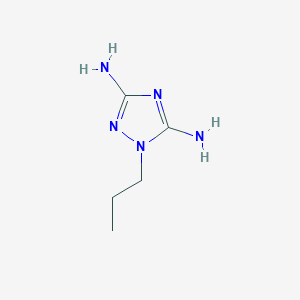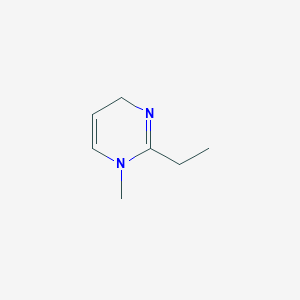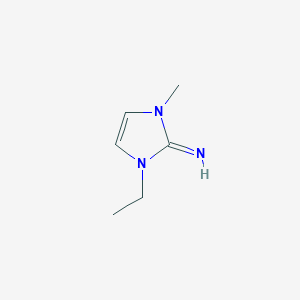
1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazoline derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: Lacks the ethyl group, leading to different chemical properties.
2-Ethylimidazole: The ethyl group is positioned differently, affecting reactivity.
1-Ethyl-2-methylimidazole: Similar structure but with different substitution patterns.
Uniqueness
1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both ethyl and methyl groups at the nitrogen atoms provides distinct steric and electronic properties.
Propiedades
Fórmula molecular |
C6H11N3 |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-ethyl-3-methylimidazol-2-imine |
InChI |
InChI=1S/C6H11N3/c1-3-9-5-4-8(2)6(9)7/h4-5,7H,3H2,1-2H3 |
Clave InChI |
XEPXXIJBKIILPY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN(C1=N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


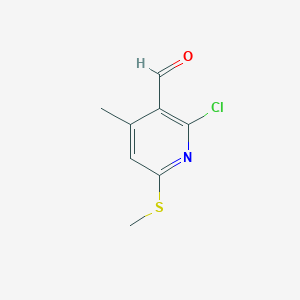

![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)
![7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13105706.png)
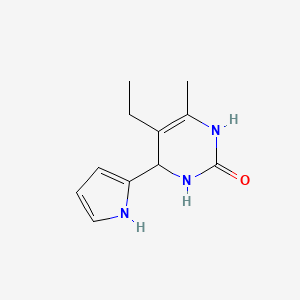
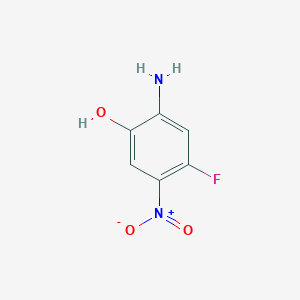

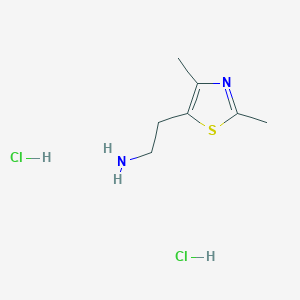
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
